molecular formula C17H26N2S B3505732 N-cyclohexyl-4-(diethylamino)benzenecarbothioamide

N-cyclohexyl-4-(diethylamino)benzenecarbothioamide

Cat. No. B3505732
M. Wt: 290.5 g/mol
InChI Key: RSLGRYIEGYHLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(diethylamino)benzenecarbothioamide, commonly known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. Pol I is responsible for synthesizing ribosomal RNA (rRNA), which is essential for protein synthesis and cell growth. CX-5461 has gained attention in recent years due to its potential as a cancer therapeutic agent.

Mechanism of Action

CX-5461 inhibits Pol I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This results in a reduction in N-cyclohexyl-4-(diethylamino)benzenecarbothioamide synthesis and subsequent inhibition of protein synthesis and cell growth. CX-5461 has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a range of biochemical and physiological effects. In addition to its effects on Pol I transcription, CX-5461 has been shown to induce DNA damage and activate the DNA damage response pathway. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.

Advantages and Limitations for Lab Experiments

One advantage of CX-5461 is its selectivity for cancer cells with elevated levels of Pol I transcription, which allows for targeted therapy. However, CX-5461 has also been shown to induce DNA damage in normal cells, which may limit its therapeutic potential. Additionally, CX-5461 has a relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for research on CX-5461. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another area of interest is the identification of biomarkers that can predict response to CX-5461, which may improve patient selection and treatment outcomes. Additionally, further studies are needed to fully understand the potential side effects and limitations of CX-5461 as a therapeutic agent.

Scientific Research Applications

CX-5461 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively target cancer cells with elevated levels of Pol I transcription, while sparing normal cells. CX-5461 has demonstrated efficacy against various types of cancer, including breast, ovarian, and pancreatic cancer.

properties

IUPAC Name

N-cyclohexyl-4-(diethylamino)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2S/c1-3-19(4-2)16-12-10-14(11-13-16)17(20)18-15-8-6-5-7-9-15/h10-13,15H,3-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLGRYIEGYHLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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